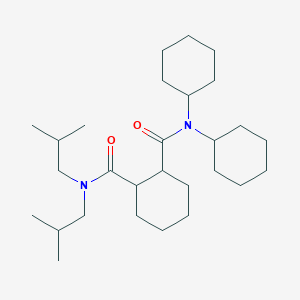
1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N’,N’-bis(2-methylpropyl)-, (1R,2S)-rel- is a chemical compound that belongs to the class of amides. It is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
The synthesis of 1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N’,N’-bis(2-methylpropyl)-, (1R,2S)-rel- involves several steps. The synthetic routes typically include the reaction of cyclohexanedicarboxylic acid with appropriate amines under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N’,N’-bis(2-methylpropyl)-, (1R,2S)-rel- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it is studied for its potential therapeutic properties and interactions with biological molecules. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N’,N’-bis(2-methylpropyl)-, (1R,2S)-rel- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N’,N’-bis(2-methylpropyl)-, (1R,2S)-rel- can be compared with other similar compounds, such as other cyclohexanedicarboxamides and related amides. Its uniqueness lies in its specific structure and the resulting properties, which make it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C28H50N2O2 |
|---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2-N,2-N-dicyclohexyl-1-N,1-N-bis(2-methylpropyl)cyclohexane-1,2-dicarboxamide |
InChI |
InChI=1S/C28H50N2O2/c1-21(2)19-29(20-22(3)4)27(31)25-17-11-12-18-26(25)28(32)30(23-13-7-5-8-14-23)24-15-9-6-10-16-24/h21-26H,5-20H2,1-4H3 |
InChI Key |
QGKITQHJONXIQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



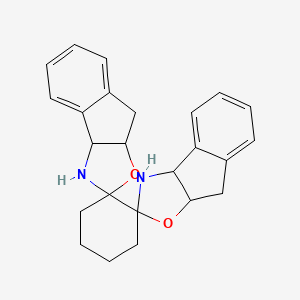
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B12305481.png)
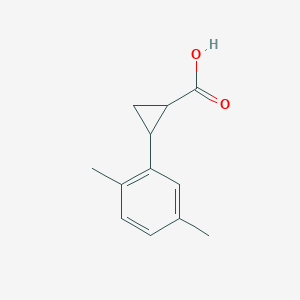
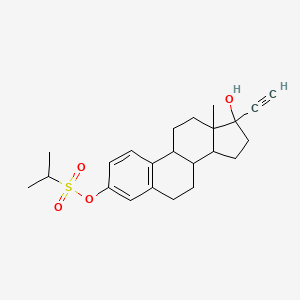
![3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12305500.png)
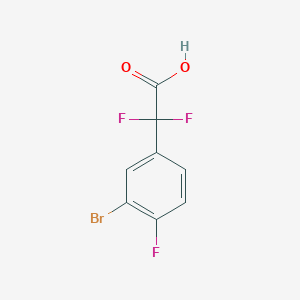
![rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12305519.png)
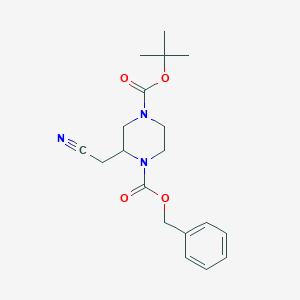
![2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B12305531.png)
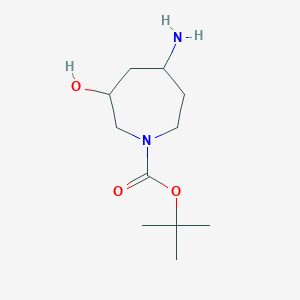
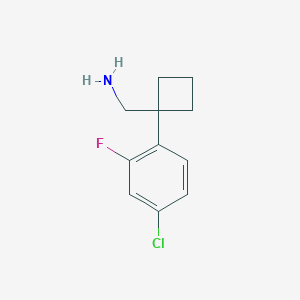

![Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12305565.png)
